molecular formula C12H24N4O2 B2900475 (2s,3s)-2-Azido-3-methylpentanoic acid CAS No. 159407-40-6

(2s,3s)-2-Azido-3-methylpentanoic acid

Cat. No.: B2900475
CAS No.: 159407-40-6
M. Wt: 256.35
InChI Key: GQGCYTXUHJDTIC-YKXIHYLHSA-N
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Description

(2S,3S)-2-Azido-3-methylpentanoic acid is an organic compound that belongs to the class of azido acids It is characterized by the presence of an azido group (-N₃) attached to the second carbon and a methyl group attached to the third carbon of the pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Azido-3-methylpentanoic acid typically involves the azidation of a suitable precursor. One common method is the conversion of (2S,3S)-2-bromo-3-methylpentanoic acid to the azido derivative using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the azidation process, given the potentially hazardous nature of azides. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Azido-3-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Reduction: (2S,3S)-2-Amino-3-methylpentanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(2S,3S)-2-Azido-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and protein modifications through bioorthogonal chemistry.

    Medicine: Investigated for its potential in drug development, especially in the design of enzyme inhibitors and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (2S,3S)-2-Azido-3-methylpentanoic acid largely depends on its chemical reactivity. The azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments. This property is exploited in various biochemical assays and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-Bromo-3-methylpentanoic acid: A precursor in the synthesis of (2S,3S)-2-Azido-3-methylpentanoic acid.

    (2S,3S)-2-Amino-3-methylpentanoic acid: A reduction product of this compound.

    (2S,3S)-2-Hydroxy-3-methylpentanoic acid: Another structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This sets it apart from other similar compounds that lack the azido functionality .

Properties

IUPAC Name

(2S,3S)-2-azido-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-3-4(2)5(6(10)11)8-9-7/h4-5H,3H2,1-2H3,(H,10,11)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVNRYQHRHOJFD-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468276
Record name (2s,3s)-2-azido-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159407-40-6
Record name (2s,3s)-2-azido-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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